molecular formula C7H9FN2S B044426 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine CAS No. 120717-49-9

5-(1-Fluoroethyl)-2-(methylthio)pyrimidine

Cat. No. B044426
M. Wt: 172.23 g/mol
InChI Key: ARDUSBKMCCYCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Fluoroethyl)-2-(methylthio)pyrimidine is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. It is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting the activity of certain enzymes or signaling pathways. For example, in cancer research, it has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. In inflammation research, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine have been extensively studied. In cancer research, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of certain signaling pathways. In infectious disease research, it has been shown to inhibit the growth of certain bacteria and viruses.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine in lab experiments is its versatility. It can be used in various scientific research fields, including cancer, inflammation, and infectious diseases. Another advantage is its relatively low toxicity compared to other compounds used in scientific research. However, one of the limitations of using 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions related to 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine. One future direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways that it targets. Another future direction is to explore its potential applications in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future studies could focus on developing new synthesis methods that can improve the yield and purity of 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine.

Synthesis Methods

The synthesis of 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine can be achieved using various methods. One of the most commonly used methods involves the reaction of 2-methylthiouracil with ethyl bromofluoroacetate in the presence of potassium carbonate. This reaction yields 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine as the main product. Other methods include the reaction of 2-methylthiouracil with 1,1-difluoroethyl iodide in the presence of silver oxide or the reaction of 2-methylthiouracil with 1-chloro-2-fluoroethane in the presence of potassium carbonate.

Scientific Research Applications

5-(1-Fluoroethyl)-2-(methylthio)pyrimidine has shown potential applications in various scientific research fields. It has been used in studies related to cancer, inflammation, and infectious diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of certain signaling pathways. In infectious disease research, it has been shown to inhibit the growth of certain bacteria and viruses.

properties

CAS RN

120717-49-9

Product Name

5-(1-Fluoroethyl)-2-(methylthio)pyrimidine

Molecular Formula

C7H9FN2S

Molecular Weight

172.23 g/mol

IUPAC Name

5-(1-fluoroethyl)-2-methylsulfanylpyrimidine

InChI

InChI=1S/C7H9FN2S/c1-5(8)6-3-9-7(11-2)10-4-6/h3-5H,1-2H3

InChI Key

ARDUSBKMCCYCBL-UHFFFAOYSA-N

SMILES

CC(C1=CN=C(N=C1)SC)F

Canonical SMILES

CC(C1=CN=C(N=C1)SC)F

synonyms

Pyrimidine, 5-(1-fluoroethyl)-2-(methylthio)- (9CI)

Origin of Product

United States

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